![molecular formula C15H16O4 B14140911 1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione CAS No. 3709-33-9](/img/structure/B14140911.png)
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a complex organic compound with a unique spirocyclic structure. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis. It is often used as a building block for the synthesis of various biologically active molecules and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with benzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and catalysts to increase the yield and efficiency of the reaction. The process is optimized to ensure the purity and stability of the final product, which is essential for its use in pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically involve the use of halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones and carboxylic acids, while reduction can produce alcohols and alkanes .
Applications De Recherche Scientifique
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene ester
- Cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene cyclopropane-1,1-dicarboxylate
Uniqueness
1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is unique due to its spirocyclic structure, which imparts stability and reactivity. This makes it a valuable reagent in organic synthesis and pharmaceutical development, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
3709-33-9 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
2-benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C15H16O4/c1-14(2)18-12(16)15(13(17)19-14)9-11(15)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clé InChI |
NDPIYGXEMWNFMC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C2(CC2CC3=CC=CC=C3)C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


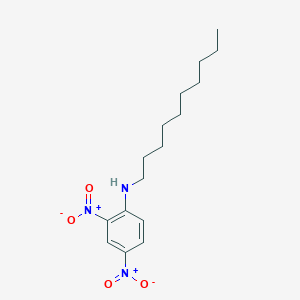

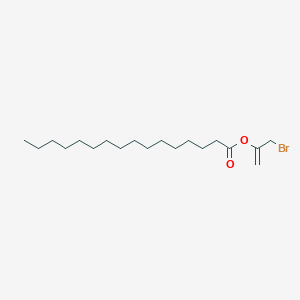
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)
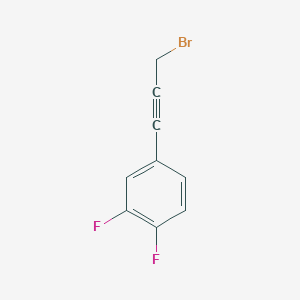
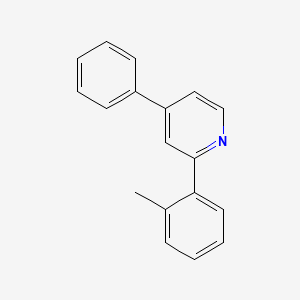
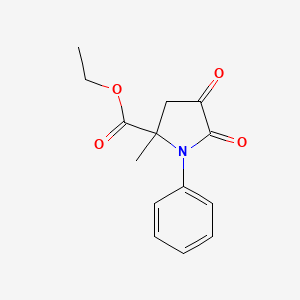
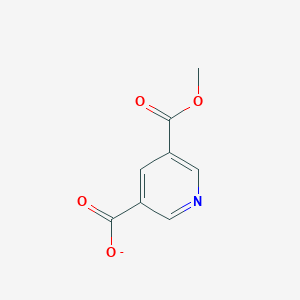
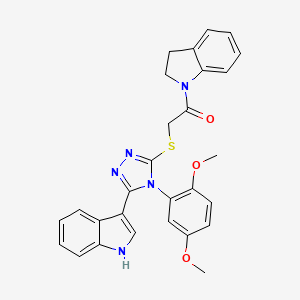

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
